Product packaging for 9-(2-Iodoacetyl)carbazole(Cat. No.:CAS No. 43170-45-2)

9-(2-Iodoacetyl)carbazole

Cat. No.: B3425568
CAS No.: 43170-45-2
M. Wt: 335.14 g/mol
InChI Key: GKJRPAGERZBTNM-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Advanced Chemical Sciences

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in chemistry. scispace.comnih.gov Its rigid, planar, and electron-rich nature imparts desirable photophysical and electronic properties to molecules. nih.govmdpi.com Carbazoles are known for their high thermal and electrochemical stability, good hole-transporting capabilities, and significant photoluminescence quantum yields. mdpi.com These characteristics have led to their widespread use in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.govmdpi.com In medicinal chemistry, the carbazole framework is a key component in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scispace.comnih.govresearchgate.netepa.gov

The versatility of the carbazole scaffold lies in its amenability to functionalization at various positions, allowing for the fine-tuning of its electronic and steric properties. chim.itresearchgate.net This adaptability has made carbazole and its derivatives a focal point of extensive research, leading to the development of a vast library of compounds with tailored functionalities. researchgate.netresearchgate.net

Role of the Iodoacetyl Moiety in Directed Molecular Functionalization

The iodoacetyl group is a highly reactive functional group that plays a crucial role in the targeted modification of other molecules, particularly biomolecules. thermofisher.com It is an example of a haloacetyl group, which readily reacts with nucleophilic functional groups. thermofisher.com The primary target for the iodoacetyl moiety is the sulfhydryl (thiol) group found in the amino acid cysteine. thermofisher.comresearchgate.net This reaction, which forms a stable thioether linkage, is highly efficient and selective under controlled pH conditions, typically around pH 8.3. thermofisher.comresearchgate.net

While highly reactive towards thiols, the iodoacetyl group can also react with other nucleophiles such as the imidazole (B134444) group of histidine and amino groups of lysine (B10760008), though generally at a slower rate and under different pH conditions. thermofisher.comrsc.org This reactivity makes the iodoacetyl group an invaluable tool for bioconjugation, the process of linking molecules to proteins, peptides, and other biological macromolecules. nih.govresearchgate.net This directed functionalization is essential for creating probes, affinity labels, and cross-linkers to study biological systems.

Historical Context and Evolution of Carbazole Derivatization Methodologies

The journey of carbazole chemistry began with its isolation from coal tar in 1872. nih.govrsc.org Early synthetic methods for creating the carbazole skeleton included classical named reactions like the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. wikipedia.org Over time, these methods have been refined and new, more efficient strategies have emerged. researchgate.netnih.gov

Modern carbazole derivatization has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. rsc.org Techniques such as C-H activation and functionalization have provided powerful tools for the regioselective introduction of various substituents onto the carbazole ring. chim.it These advanced methods, often employing catalysts based on palladium, rhodium, and gold, have enabled the synthesis of complex and highly functionalized carbazole derivatives that were previously inaccessible. rsc.orgnih.gov The development of Lewis acid-catalyzed methods has also provided an effective and attractive alternative for synthesizing substituted carbazoles due to their efficiency and reproducibility. rsc.org

Academic Research Trajectories and Scope for 9-(2-Iodoacetyl)carbazole

The unique combination of a photoactive carbazole core and a reactive iodoacetyl handle in this compound positions it at the intersection of materials science and chemical biology. Current research trajectories are exploring its potential in several key areas.

In materials science, the carbazole moiety's inherent photophysical properties are being leveraged. Research is ongoing to incorporate this and similar carbazole derivatives into polymers and small molecules for applications in organic electronics. metu.edu.trresearchgate.net The ability to attach this molecule to other functional units via the iodoacetyl group opens up possibilities for creating novel materials with tailored optoelectronic properties.

In the realm of chemical biology and medicinal chemistry, this compound serves as a valuable probe. Its ability to covalently label cysteine residues in proteins allows researchers to investigate protein structure, function, and interactions. mdpi.com This has potential applications in identifying and validating new drug targets. Furthermore, the inherent biological activity of the carbazole scaffold itself suggests that conjugates of this compound could lead to the development of targeted therapeutic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10INO B3425568 9-(2-Iodoacetyl)carbazole CAS No. 43170-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbazol-9-yl-2-iodoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJRPAGERZBTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-45-2
Record name 9-(2-IODOACETYL)CARBAZOLE
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Synthetic Methodologies for 9 2 Iodoacetyl Carbazole and Its Derivatives

Strategies for the N-Functionalization of the Carbazole (B46965) Core

The nitrogen atom of the carbazole ring system possesses a lone pair of electrons, rendering it nucleophilic and amenable to a variety of substitution reactions. This section explores several key strategies for introducing functional groups at the 9-position of the carbazole scaffold.

The most direct and classical approach for the synthesis of N-acyl carbazoles, including 9-(2-Iodoacetyl)carbazole, involves the reaction of carbazole with an appropriate acylating agent. beilstein-journals.orgbeilstein-journals.org This method typically utilizes an acyl chloride or a similar activated acyl derivative in the presence of a base. beilstein-journals.orgbeilstein-journals.org

For the synthesis of the closely related compound, N9-(chloroacetyl)-carbazole, carbazole is reacted with chloroacetyl chloride. ijpcsonline.com This reaction serves as a strong precedent for the synthesis of this compound, which would analogously involve the reaction of carbazole with iodoacetyl chloride or a two-step procedure involving initial acylation with chloroacetyl chloride followed by a Finkelstein reaction (halide exchange) to replace the chlorine with iodine.

The general reaction conditions for such N-acylations often involve an inert solvent and a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Representative Conditions for N-Acylation of Carbazole

Acylating AgentBaseSolventTemperatureReference
Chloroacetyl chlorideNot specifiedNot specifiedNot specified ijpcsonline.com
Acyl ChloridesBase (e.g., triethylamine, pyridine)Inert solvent (e.g., THF, DCM)Room Temperature to Reflux beilstein-journals.orgbeilstein-journals.org

This table is illustrative and specific conditions would need to be optimized for the synthesis of this compound.

While direct acylation is common, the broader field of N-functionalization of carbazoles has been significantly advanced by transition metal-catalyzed cross-coupling reactions. numberanalytics.comrsc.org These methods, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds and are typically used for N-arylation. numberanalytics.comnih.gov Although not the primary route for introducing a simple iodoacetyl group, the principles of metal-catalyzed C-N bond formation are fundamental to modern carbazole chemistry. numberanalytics.com

Palladium and copper are the most common catalysts for these transformations. organic-chemistry.org For instance, palladium-catalyzed reactions of 2,2′-dihalo-1,1′-biphenyls with amides can lead to N-acyl carbazoles through a tandem C-N coupling and cyclization process. beilstein-journals.orgbeilstein-journals.org

The nitrogen atom of carbazole can act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions with activated aryl halides. nih.gov This approach is particularly useful for synthesizing N-aryl carbazoles. nih.gov Furthermore, N-alkylation of carbazole can be achieved through nucleophilic substitution on alkyl halides. For example, the N-alkylation of tetrahydrocarbazole with propargyl bromide in the presence of a base like sodium hydride (NaH) in DMF is a reported procedure. nih.gov This highlights the utility of the carbazole nitrogen as a nucleophile for forming C-N bonds with sp3-hybridized carbons, a principle that underlies the reaction with iodoacetyl chloride.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijpcsonline.comijsr.net This technology has been successfully applied to the synthesis of various carbazole derivatives. ijpcsonline.comijsr.netresearchgate.net

Notably, the synthesis of N9-(arylidine hydrazinoacetyl)-carbazole derivatives has been achieved through a multi-step sequence where the initial step is the microwave-assisted synthesis of N9-(chloroacetyl)-carbazole. ijpcsonline.com This demonstrates that the N-acylation of carbazole is amenable to microwave irradiation, suggesting that the synthesis of this compound could also be significantly optimized using this method. ijpcsonline.comtandfonline.com Microwave-assisted methods are also reported to be beneficial in palladium-catalyzed C-H activation for the synthesis of functionalized carbazoles, reducing reaction times and solvent consumption. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Carbazole Derivative

Reaction StepConventional MethodMicrowave MethodReference
N-acylation/subsequent steps10 hours, 50-60% yield12 minutes, 80-90% yield researchgate.net

Regioselective and Stereoselective Synthesis

While N-functionalization is key for this compound, understanding the regioselectivity of reactions on the carbazole ring system is crucial for the synthesis of more complex derivatives.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of the carbazole aromatic core. chim.it This approach allows for the introduction of various functional groups at specific positions, which can be a challenge with classical electrophilic substitution reactions. chim.itacs.org

The regioselectivity of these reactions is often controlled by the use of a directing group attached to the carbazole nitrogen. rsc.orgnih.gov For example, a pyrimidin-2-yl group at the N-9 position can direct the arylation to the C-1 and C-8 positions. rsc.orgnih.gov Similarly, a pyridyl or pyrimidyl directing group can facilitate ruthenium-catalyzed C1- and C7-acetoxylation. acs.org

While not directly applicable to the synthesis of this compound itself, these methods are indispensable for creating substituted carbazole precursors, which could then be N-acylated. This allows for the synthesis of a diverse library of carbazole derivatives with functionality on both the nitrogen and the aromatic rings.

Table 3: Examples of Directed C-H Functionalization of Carbazole

Directing GroupCatalyst SystemPosition FunctionalizedFunctional Group IntroducedReference
Pyrimidin-2-ylPd(OAc)2 / PhotocatalystC1, C8Aryl rsc.org
Pyridyl/PyrimidylRuthenium catalystC1, C7Acetoxy acs.org
PyrimidineRh(III) catalystC1Various nih.gov
AmidePd(II) catalystC2, C3, C4Various researchgate.net

Stereochemical Control in Iodoacetyl Group Introduction

The introduction of the iodoacetyl group onto the carbazole scaffold primarily concerns regioselectivity rather than stereoselectivity, as the iodoacetyl group itself is achiral. The key challenge lies in achieving selective N-acylation at the 9-position of the carbazole ring, as opposed to C-acylation on the aromatic rings.

The traditional and most direct method for synthesizing this compound is the N-acylation of 9H-carbazole with an appropriate iodoacetylating agent, such as iodoacetyl chloride or iodoacetic anhydride, typically in the presence of a base. beilstein-journals.orgnih.gov This reaction proceeds via nucleophilic attack of the nitrogen atom of carbazole on the electrophilic carbonyl carbon of the iodoacetylating agent.

However, under certain conditions, particularly with Lewis acid catalysts, Friedel-Crafts acylation can occur, leading to C-acylation at the 3, 6, 1, or 8 positions of the carbazole ring. researchgate.netosti.govrsc.org Therefore, controlling the reaction conditions is crucial to direct the acylation to the desired nitrogen atom. The use of a strong base deprotonates the carbazole nitrogen, increasing its nucleophilicity and favoring N-acylation over C-acylation.

A related synthetic strategy involves the initial N-alkylation of carbazole with a haloacetic acid ester, such as ethyl chloroacetate, to form an intermediate like ethyl 9H-carbazol-9-ylacetate. arabjchem.org This intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the iodoacetyl derivative. This multi-step approach can offer better control over the final product.

The synthesis of structurally similar compounds, such as 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, has been achieved by reacting the corresponding carbazole amine with bromoacetyl bromide. mdpi.com This further supports the feasibility of using haloacetyl halides for the direct acylation of the carbazole nitrogen.

Reagent 1Reagent 2ProductCatalyst/BaseSolventKey FindingsReference(s)
9H-CarbazoleAcyl ChloridesN-Acyl CarbazolesBase-Traditional method for N-acyl carbazole synthesis. beilstein-journals.orgnih.gov
9H-CarbazoleAcetyl Chloride3,6-Diacetyl-9H-carbazoleAlCl₃DichloromethaneFriedel-Crafts acylation leads to C-acylation. osti.gov
CarbazoleEthyl ChloroacetateEthyl 9H-carbazol-9-ylacetate-EthanolN-alkylation of carbazole with a haloacetic acid ester. arabjchem.org
9-Ethyl-carbazole-3-amineBromoacetyl Bromide2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamidePyridineDichloromethaneSynthesis of a haloacetyl carbazole derivative. mdpi.com
Cyclic Diaryliodonium TriflatesAmidesN-Acyl CarbazolesCopper Iodidep-XyleneA one-pot synthesis method. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of carbazole derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more sustainable catalytic systems.

One significant advancement is the use of water as a solvent for N-acylation reactions. mdpi.com Benzotriazole chemistry has been effectively employed for the acylation of amines in water at room temperature, offering an environmentally benign alternative to traditional organic solvents. mdpi.com This method is characterized by short reaction times, simple workup procedures, and high yields. mdpi.com

Microwave irradiation has also emerged as a green technique for accelerating organic reactions. In the context of carbazole synthesis, microwave-assisted palladium-catalyzed tandem reactions have been used for the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org This method drastically reduces reaction times and is compatible with a variety of functional groups. organic-chemistry.org

The development of sustainable catalytic systems is another cornerstone of green carbazole synthesis. A magnetically recoverable palladium nanocatalyst supported on green biochar has been successfully used in the synthesis of 9H-carbazoles. organic-chemistry.org This catalyst can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls under aerobic conditions provides a route to N-H carbazoles using air as the terminal oxidant, which is a highly sustainable approach. organic-chemistry.org

Visible light-induced intramolecular C-H amination reactions using aryl sulfilimines as a safe nitrene source represent a mild and efficient method for constructing carbazoles and related heterocycles. nih.gov This approach avoids the use of potentially hazardous azides and can be performed under mild conditions. nih.gov

Green Chemistry PrincipleSynthetic ApproachCatalyst/ReagentKey AdvantagesReference(s)
Use of Safer SolventsN-acylation in waterBenzotriazole ChemistryEnvironmentally friendly, mild conditions, high yields. mdpi.com
Energy EfficiencyMicrowave-assisted synthesisPalladium NanocatalystReduced reaction times, high functional group compatibility. organic-chemistry.org
CatalysisMagnetically recoverable catalystPalladium on BiocharCatalyst reusability, reduced waste. organic-chemistry.org
Use of Renewable Feedstocks/ReagentsAerobic oxidationIridium CatalystUse of air as a sustainable oxidant. organic-chemistry.org
Safer ChemistryVisible-light induced aminationAryl SulfiliminesAvoidance of hazardous reagents, mild reaction conditions. nih.gov

Chemical Reactivity and Mechanistic Studies of 9 2 Iodoacetyl Carbazole

Reactivity of the Iodoacetyl Group for Covalent Modification

The iodoacetyl moiety is a potent electrophile, primarily utilized as an alkylating agent for covalent modification of nucleophilic functional groups. Its reactivity is central to its application in bioconjugation, where it can be used to label biomolecules site-specifically.

Thiol-Ene Analogue Reactions and Thiol-Iodoacetyl Conjugations

The primary reaction of the iodoacetyl group is with sulfhydryl (thiol) groups, such as those found in the amino acid cysteine. This reaction is not a true thiol-ene reaction, which typically proceeds via a radical-mediated addition across a double bond. Instead, the conjugation of an iodoacetyl group with a thiol is a classic bimolecular nucleophilic substitution (SN2) reaction. nih.gov

In this mechanism, the nucleophilic sulfur of a deprotonated thiol (thiolate anion) attacks the electrophilic carbon atom adjacent to the iodine atom. This concerted step results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a highly stable thioether bond. nih.govcreative-proteomics.com This process is effectively irreversible under biological conditions. wikipedia.orgnih.gov The high reactivity of iodoacetyl moieties with thiols makes 9-(2-Iodoacetyl)carbazole an effective reagent for covalently attaching the carbazole (B46965) fluorophore to cysteine-containing peptides and proteins. creative-proteomics.com

Nucleophilic Reactions with Amine and Other Functional Groups

While highly reactive towards thiols, the iodoacetyl group of this compound can also undergo nucleophilic substitution with other functional groups commonly found in biomolecules, although generally at slower rates. atto-tec.com These potential side reactions are important considerations in bioconjugation applications.

Amines: The primary amino groups in lysine (B10760008) side chains and the N-terminus of proteins can react with iodoacetyl groups to form secondary amine linkages. However, this reaction is typically much slower than thiol alkylation, especially at physiological or slightly alkaline pH, because the amine groups (with a higher pKa) are largely protonated and thus less nucleophilic. thermofisher.comresearchgate.net

Histidine: The imidazole (B134444) ring of histidine can also be alkylated by iodoacetyl groups. atto-tec.comgbiosciences.com

Methionine: The thioether side chain of methionine can react, particularly in the absence of more reactive nucleophiles like free thiols, to form a stable sulfonium (B1226848) cation. thermofisher.comnih.gov

The relative reactivity of the iodoacetyl group with these nucleophiles is heavily dependent on reaction conditions, most notably pH.

Nucleophilic Group (Amino Acid)Product of Reaction with IodoacetylRelative Reactivity
Thiol (Cysteine)ThioetherVery High
Imidazole (Histidine)Alkylated ImidazoleModerate
Amine (Lysine, N-terminus)Secondary AmineLow to Moderate
Thioether (Methionine)Sulfonium IonLow

This table provides a general comparison of reactivity, which can be influenced by local environmental factors and pH.

Chemoselectivity and Regioselectivity in Bioconjugation Mimicry

The utility of this compound as a labeling agent stems from its high degree of chemoselectivity, particularly for cysteine residues over other nucleophilic amino acids. This selectivity is primarily controlled by the reaction pH. creative-proteomics.com The average pKa of a cysteine thiol group is approximately 8.5. nih.gov By performing the conjugation reaction at a pH between 7.5 and 8.5, a significant portion of the thiol groups exist as the highly nucleophilic thiolate anion, while most amine groups (pKa > 9) remain in their protonated, unreactive ammonium (B1175870) form. nih.govatto-tec.com

This pH-dependent reactivity allows for the targeted modification of cysteine residues. When used in limiting quantities relative to the target protein, iodoacetyl derivatives will react almost exclusively with the most accessible and reactive thiol groups. gbiosciences.comresearchgate.net This predictable reactivity enables the site-specific introduction of the carbazole label, mimicking sophisticated bioconjugation strategies designed to link molecules to specific sites on a protein. rsc.orgbionordika.fi

Reactivity of the Carbazole Ring System

The carbazole core of this compound is an aromatic heterocyclic system that can undergo reactions typical of aromatic compounds, including electrophilic substitution and palladium-catalyzed cross-coupling. The substituent at the N-9 position significantly influences this reactivity.

Electrophilic Aromatic Substitution Reactions on the Carbazole Core

The 9-(2-iodoacetyl) group functions as an N-acyl group. Due to the electron-withdrawing nature of the carbonyl, this group deactivates the carbazole ring system towards electrophilic aromatic substitution (EAS) compared to unsubstituted carbazole. wikipedia.orgmasterorganicchemistry.com In an unsubstituted carbazole, the nitrogen atom acts as an activating, ortho, para-director, guiding incoming electrophiles to the 3, 6, 1, and 8 positions. The N-acyl group diminishes the electron-donating ability of the nitrogen lone pair into the aromatic system, thereby reducing the ring's nucleophilicity and slowing the rate of reaction. chemistrytalk.org

While deactivated, the ring can still undergo EAS reactions under forcing conditions. The directing effect of the N-acyl group would favor substitution at the positions meta to the nitrogen, namely the C-3 and C-6 positions, which are least deactivated.

Electrophilic Aromatic SubstitutionReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄3-Nitro-9-(2-iodoacetyl)carbazole
BrominationBr₂ / FeBr₃3-Bromo-9-(2-iodoacetyl)carbazole
Friedel-Crafts AcylationRCOCl / AlCl₃3-Acyl-9-(2-iodoacetyl)carbazole
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize carbazole scaffolds. chim.it To utilize this compound in such reactions, the carbazole ring must first be functionalized with a suitable leaving group, typically a halide (Br or I) or a triflate. wikipedia.orgmdpi.com

For instance, a 3-bromo-9-(2-iodoacetyl)carbazole intermediate, synthesized via electrophilic bromination as described above, could serve as a substrate for Suzuki-Miyaura or Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction would involve coupling the brominated carbazole derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) bond. This is a common strategy for synthesizing 3-arylcarbazole derivatives. nih.govresearchwithrutgers.com

Sonogashira Coupling: This reaction couples the brominated carbazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govlibretexts.org This method provides a direct route to 3-alkynylcarbazole derivatives, which are valuable building blocks for conjugated materials. mdpi.comacs.org

The iodoacetyl group is generally stable under the conditions required for these cross-coupling reactions, allowing for the synthesis of complex, functionalized carbazole molecules that retain the reactive handle for subsequent bioconjugation.

Photoinduced and Radical-Mediated Transformations Involving Carbazole

The carbazole scaffold is a well-known photoactive system, and its derivatives are known to participate in a variety of photoinduced and radical-mediated reactions. Upon photoexcitation, carbazole derivatives can undergo several processes, including intersystem crossing to the triplet state and electron transfer to suitable acceptors, leading to the formation of a radical cation researchgate.netmdpi.comchim.it.

In analogous systems such as N-ethylcarbazole (N-EC), photoexcitation leads to the formation of an excited singlet state (S₁) which can then undergo intersystem crossing to the triplet state (T₁) or participate in electron transfer reactions. The presence of an electron acceptor can facilitate the formation of the N-ethylcarbazole radical cation (N-EC˙⁺) researchgate.netmdpi.comchim.it. It is highly probable that this compound would exhibit similar behavior, with the acetyl group potentially influencing the photophysical properties and the iodo-substituent providing a pathway for radical generation via C-I bond cleavage upon excitation.

Mechanistic Investigations of Reaction Pathways

The study of reaction mechanisms in carbazole systems often involves advanced spectroscopic techniques to identify transient species and elucidate the sequence of elementary steps.

Elucidation of Electron Transfer Processes in Carbazole Systems

Electron transfer (ET) is a fundamental process in the photochemistry of carbazole derivatives. Transient absorption spectroscopy is a powerful tool used to study these processes on picosecond to nanosecond timescales researchgate.netmdpi.comchim.it. For instance, studies on N-ethylcarbazole (N-EC) and 9-phenylcarbazole (B72232) (9-PC) in the presence of an electron acceptor like diphenyliodonium (B167342) hexafluorophosphate (B91526) have provided detailed insights into the kinetics of electron transfer researchgate.netmdpi.comchim.it.

The generation of the carbazole radical cation is a key step that can be monitored spectroscopically. The rate of this electron transfer is influenced by factors such as the solvent, the nature of the electron acceptor, and the specific substituents on the carbazole ring. It is proposed that electron transfer can occur from both the excited singlet (S₁) and triplet (T₁) states of the carbazole derivative researchgate.netmdpi.comchim.it. A proposed mechanism for the initial steps of photoinduced polymerization of N-EC involves the formation of a radical cation, which then initiates further reactions researchgate.net.

Table 1: Bimolecular Rate Coefficients for Electron Transfer (k_ET) in Carbazole Systems

Carbazole DerivativeElectron AcceptorSolventk_ET (M⁻¹ s⁻¹)
N-ethylcarbazoleDiphenyliodonium hexafluorophosphateDichloromethane(1.8 ± 0.5) × 10¹⁰
N-ethylcarbazoleDiphenyliodonium hexafluorophosphateAcetonitrile(1.0 ± 0.3) × 10¹⁰
9-phenylcarbazoleDiphenyliodonium hexafluorophosphateDichloromethane(5 ± 1) × 10⁹

Data sourced from studies on analogous carbazole systems.

Intermediates Characterization and Reaction Kinetic Studies

The characterization of reactive intermediates is crucial for understanding the reaction pathways. In the context of photoinduced reactions of carbazoles, transient absorption spectroscopy allows for the identification of excited states and radical ions. For N-ethylcarbazole, distinct transient absorption bands have been assigned to the S₁ and T₁ states researchgate.net.

Kinetic studies, often employing diffusional models like the Smoluchowski theory, provide quantitative information about the reaction rates. The bimolecular rate coefficients for electron transfer have been determined for several carbazole systems, revealing diffusion-limited kinetics in some cases researchgate.netmdpi.comchim.it. The formation of ground-state complexes between the carbazole derivative and the electron acceptor has also been suggested as a factor influencing the reaction kinetics researchgate.netmdpi.comchim.it. For this compound, it is anticipated that similar transient species, including the carbazole radical cation and potentially an acetyl radical following C-I bond homolysis, would be key intermediates.

Advanced Spectroscopic and Structural Characterization of 9 2 Iodoacetyl Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used to establish the molecular framework of 9-(2-Iodoacetyl)carbazole. While specific experimental spectra for this compound are not widely published, its structure can be predicted based on the well-documented spectra of the parent carbazole (B46965) molecule and the known effects of N-acylation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole core and the aliphatic protons of the iodoacetyl group. The carbazole protons typically appear in the aromatic region (approx. 7.0-8.2 ppm). Due to the molecule's C₂ᵥ symmetry in the parent form, these protons show a characteristic pattern, which becomes more complex upon N-substitution that can slightly break this symmetry. The two methylene (-CH₂-) protons of the iodoacetyl group are expected to appear as a singlet in the aliphatic region, significantly downfield from typical alkanes due to the electron-withdrawing effects of the adjacent carbonyl and iodo groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for carbazole itself shows six distinct signals due to its symmetry. researchgate.net Upon substitution at the nitrogen atom, changes in the chemical shifts of the carbazole carbons are expected, particularly for those closest to the nitrogen. The iodoacetyl group would introduce two additional signals: a carbonyl carbon signal (typically in the 160-170 ppm range) and a methylene carbon signal, which would be shifted to a low field due to the attached iodine atom.

Expected ¹H NMR Chemical Shifts for this compound This table is predictive and based on known chemical shifts for carbazole and substituent effects.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-8~8.1Doublet2H
H-4, H-5~7.5Doublet2H
H-2, H-7~7.4Triplet2H
H-3, H-6~7.2Triplet2H
-CH₂I~4.0 - 4.5Singlet2H

Known ¹³C NMR Chemical Shifts for Carbazole researchgate.netchemicalbook.com This table provides reference data for the parent compound.

Carbon AssignmentChemical Shift (δ, ppm) in CDCl₃
C-1, C-8110.8
C-2, C-7125.8
C-3, C-6119.0
C-4, C-5120.4
C-4a, C-4b123.5
C-8a, C-9a139.8

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for an identical reference standard. rssl.comnih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. emerypharma.comresearchgate.net

To assess the purity of a this compound sample, a known mass of the sample would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. acs.org The standard must have at least one resonance that is well-resolved from any signals of the analyte. By comparing the integral of a specific, well-defined signal from this compound (e.g., the singlet from the -CH₂- protons) with the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision and accuracy. This technique is non-destructive and provides a direct measurement of molar concentration. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. uow.edu.auuky.edu For this compound, with a molecular formula of C₁₄H₁₀INO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass confirms the elemental formula and rules out other potential formulas that might have the same nominal mass. algimed.com

Theoretical Mass for Elemental Composition Confirmation

FormulaTheoretical Monoisotopic Mass (Da)
C₁₄H₁₀INO334.9807

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the molecular weight of the intact compound.

ESI-MS: This technique is well-suited for polar molecules and is typically coupled with liquid chromatography. For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. mdpi.com Tandem mass spectrometry (MS/MS) could then be used to fragment these parent ions, providing valuable information about the molecule's structure, such as the loss of the iodoacetyl group.

MALDI-TOF (Time-of-Flight): MALDI is effective for a wide range of molecules, including those with lower polarity. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. rsc.org MALDI-TOF analysis of this compound would be expected to show a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its molecular weight. Carbazole-based polymers have themselves been studied as matrices for MALDI analysis of other low molecular weight compounds. rsc.org

Optical Spectroscopy of this compound

Optical spectroscopy investigates the interaction of electromagnetic radiation with a substance. For molecules like this compound, UV-Visible absorption and fluorescence spectroscopy are particularly informative, revealing details about the electronic structure and photophysical properties.

The optical properties are dominated by the carbazole moiety, which is a well-known chromophore and fluorophore. The UV-Visible absorption spectrum of carbazole typically shows strong absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. nist.gov These characteristic absorption peaks are expected to be present in this compound, though potentially shifted slightly in wavelength and intensity due to the N-acetyl substituent. rsc.orgresearchgate.net

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. Carbazole and its derivatives are known for their strong fluorescence, typically emitting in the violet-to-blue region of the spectrum. aatbio.comresearchgate.net The fluorescence spectrum of this compound would be expected to show an emission peak characteristic of the N-substituted carbazole core. However, the presence of the heavy iodine atom could influence the fluorescence properties through the "heavy-atom effect." This effect can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, which may lead to a decrease in fluorescence quantum yield (quenching) and potentially promote phosphorescence. nih.govmdpi.com

Typical Photophysical Properties of the Carbazole Chromophore

Spectroscopic PropertyTypical Wavelength RangeReference
UV Absorption (λmax)~290-340 nm nist.gov
Fluorescence Emission (λem)~350-450 nm aatbio.comrsc.org

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded in a solvent such as dichloromethane or acetonitrile, is dominated by the chromophoric carbazole moiety. The spectrum is expected to exhibit characteristic absorption bands corresponding to π–π* transitions within the aromatic system.

Based on studies of carbazole and its N-substituted derivatives, two main absorption regions are anticipated. mdpi.comresearchgate.net The first, appearing at higher energy (around 295 nm), is attributed to the S₀ → S₂ transition, which is polarized along the long axis of the carbazole ring. researchgate.net A second, lower-energy absorption band, typically observed around 330-345 nm, corresponds to the S₀ → S₁ transition and is polarized along the short axis of the molecule. researchgate.net The N-acetyl substitution is not expected to significantly alter the position of these bands, as the electronic transitions are largely localized within the carbazole ring system. researchgate.net

Table 1: Expected UV-Visible Absorption Data for this compound

Wavelength (λmax) Molar Absorptivity (ε) Transition Assignment
~295 nm High π–π* (S₀ → S₂)

Steady-State and Time-Resolved Fluorescence Spectroscopy for Photophysical Properties

While the carbazole unit is known for its strong fluorescence, the photophysical properties of this compound are significantly influenced by the presence of the iodine atom. nih.gov In steady-state fluorescence spectroscopy, excitation at the absorption maxima would be expected to result in emission from the first excited singlet state (S₁). For a typical N-substituted carbazole, this emission would appear in the violet-blue region of the spectrum. inoe.ro

However, the introduction of a heavy atom like iodine in proximity to the carbazole fluorophore is known to induce significant fluorescence quenching through the "heavy-atom effect". rit.edu This effect enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), thereby depopulating the emissive singlet state and reducing the fluorescence quantum yield. rit.edu

Time-resolved fluorescence spectroscopy would likely reveal a significantly shortened fluorescence lifetime for this compound compared to non-halogenated N-acylcarbazoles. This rapid decay of the excited state is a direct consequence of the enhanced ISC rate constant promoted by the iodine atom.

Photoluminescence and Luminescence Quenching Studies

The dominant photophysical process for this compound is expected to be luminescence quenching. The primary mechanism is intramolecular quenching due to the heavy-atom effect of iodine, as detailed above. This process is highly efficient and leads to a low fluorescence quantum yield.

In addition to intramolecular quenching, intermolecular quenching studies could be performed. In such experiments, the addition of external quenchers, such as nitroaromatic compounds, to a solution of a fluorescent carbazole derivative typically leads to a decrease in fluorescence intensity. rsc.org This quenching can occur through various mechanisms, including electron transfer or energy transfer, and is often analyzed using the Stern-Volmer equation. rsc.org For this compound, its inherently low quantum yield would make it a challenging substrate for such studies, as the dominant quenching pathway is already intramolecular.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum provides a molecular fingerprint based on the vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum is expected to show characteristic absorption bands for both the carbazole core and the iodoacetyl substituent. Key expected vibrational modes include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, characteristic of the C-H bonds on the carbazole ring system. researchgate.net

Aliphatic C-H Stretching: Bands from the methylene (-CH₂-) group of the acetyl moiety, typically found in the 2850-2960 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1690-1720 cm⁻¹. This is a characteristic peak for the ketone functional group in the iodoacetyl substituent.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the carbon-carbon bonds within the fused aromatic rings of the carbazole. researchgate.net

C-N Stretching: The stretching vibration of the bond between the carbazole nitrogen and the acetyl carbon is expected to appear in the 1200-1350 cm⁻¹ region. updatepublishing.com

C-I Stretching: The vibration of the carbon-iodine bond is expected to give rise to a band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium Aromatic C-H Stretch
2850-2960 Weak-Medium Aliphatic C-H Stretch
1690-1720 Strong C=O Stretch (Amide I)
1450-1600 Medium-Strong Aromatic C=C Stretch
1200-1350 Medium C-N Stretch

X-ray Crystallography for Solid-State Molecular Architecture

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and π–π stacking interactions between the planar carbazole moieties of adjacent molecules. The presence of the large iodine atom could also lead to specific halogen-related intermolecular contacts.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of molecules. For this compound, CV would reveal its oxidation and reduction potentials, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Studies on various N-substituted carbazoles have shown that they are electrochemically active, typically undergoing oxidation at positive potentials. iieta.orgacs.org The oxidation process involves the removal of an electron from the electron-rich carbazole ring system to form a radical cation. acs.org The potential at which this occurs is influenced by the nature of the substituent on the nitrogen atom. The iodoacetyl group, being electron-withdrawing, is expected to make the oxidation of the carbazole ring more difficult compared to an unsubstituted or alkyl-substituted carbazole. This would result in a higher oxidation potential.

A typical CV experiment would be conducted in an organic solvent like dichloromethane or acetonitrile with a supporting electrolyte. The resulting voltammogram for this compound would be expected to show at least one irreversible or quasi-reversible oxidation peak. From the onset potential of this oxidation peak, the HOMO energy level can be estimated.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Applications of 9 2 Iodoacetyl Carbazole in Advanced Materials and Chemical Biology Research

Utilization as a Building Block for π-Conjugated Materials

Carbazole (B46965) and its derivatives are widely recognized for their excellent electronic and photophysical properties, making them key components in the development of advanced organic materials. Their rigid, planar structure and electron-rich nature facilitate the formation of extended π-conjugated systems, which are essential for charge transport and light emission in various electronic devices.

Synthesis of Carbazole-Based Polymers and Oligomers for Electronic Devices

Carbazole-containing polymers and oligomers are at the forefront of research for organic electronics. These materials are typically synthesized through various cross-coupling reactions, such as Suzuki or Stille coupling, where halogenated carbazole monomers are reacted with appropriate co-monomers. These polymers often exhibit high hole mobility and good thermal stability, crucial characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The properties of the resulting polymers can be finely tuned by modifying the carbazole core or by introducing different functional groups.

Integration into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Carbazole derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent charge-transporting capabilities and high triplet energy levels. nih.govnih.govnih.gov They can function as host materials for phosphorescent emitters, preventing energy loss and enhancing device efficiency. nih.gov Furthermore, carbazole-based materials can be employed as hole-transporting layers (HTLs) or as emissive materials themselves, particularly for blue light emission. nih.govsemanticscholar.org The design of carbazole-containing molecules for OLEDs often involves creating donor-acceptor architectures to control the emission color and improve charge injection and transport balance. sigmaaldrich.comresearchgate.net

Device ComponentFunction of Carbazole Derivative
Emissive LayerHost for phosphorescent dopants, blue emitter
Hole Transport LayerFacilitates hole injection and transport
Electron Transport LayerCan be modified to transport electrons

Development of Electron Transport and n-Type Acceptor Materials

While carbazole is inherently a hole-transporting (p-type) moiety, its structure can be chemically modified to produce materials with electron-transporting (n-type) properties. This is typically achieved by attaching strong electron-withdrawing groups to the carbazole core, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level and facilitates electron injection and transport. researchgate.net These n-type carbazole derivatives are crucial for achieving charge balance in OLEDs and for the development of organic p-n junctions in solar cells and other electronic devices. researchgate.net

Design and Application in Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of fluorescent probes and chemosensors for the detection of various analytes. The sensitivity and selectivity of these sensors can be tailored by introducing specific recognition moieties that interact with the target analyte, leading to a change in the fluorescence properties of the carbazole fluorophore.

Development of Carbazole-Derived Fluorescent Probes for Specific Analyte Detection

Carbazole-based fluorescent probes have been designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules. The design strategy often involves linking a receptor unit, which selectively binds to the analyte, to the carbazole fluorophore. This binding event can modulate the electronic properties of the carbazole, resulting in a detectable change in its fluorescence emission, such as an increase (turn-on) or decrease (turn-off) in intensity, or a shift in the emission wavelength.

Mechanistic Insights into Fluorescence Sensing Mechanisms (e.g., Chelation-Enhanced Fluorescence)

Several mechanisms can be responsible for the fluorescence response of carbazole-based chemosensors. One common mechanism is Chelation-Enhanced Fluorescence (CHEF) . In this process, the binding of a metal ion to a chelating group attached to the carbazole can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. Another mechanism is Photoinduced Electron Transfer (PET) , where the binding of an analyte can inhibit or promote electron transfer between the receptor and the carbazole fluorophore, thereby switching the fluorescence "on" or "off". The specific sensing mechanism is highly dependent on the molecular design of the probe and the nature of the interaction with the analyte.

Sensing MechanismDescription
Chelation-Enhanced Fluorescence (CHEF)Analyte binding restricts molecular motion, increasing fluorescence.
Photoinduced Electron Transfer (PET)Analyte interaction modulates electron transfer, altering fluorescence.
Intramolecular Charge Transfer (ICT)Analyte binding affects the donor-acceptor character, shifting emission.

Theoretical and Computational Investigations of 9 2 Iodoacetyl Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

For the broader class of carbazole (B46965) derivatives, DFT studies are common. These studies often reveal how different substituents on the carbazole ring system influence the HOMO-LUMO gap, thereby tuning the molecule's electronic and optical properties. However, specific HOMO and LUMO energy values and the corresponding orbital distributions for 9-(2-Iodoacetyl)carbazole are not documented in the surveyed literature. Such data would be invaluable for predicting its behavior in various chemical environments and for designing new materials.

Prediction of Excited State Properties and Photophysical Pathways

The photophysical properties of carbazole derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photochemistry. Time-dependent DFT (TD-DFT) is a common method used to predict excited state energies, absorption and emission spectra, and the kinetics of photophysical processes like intersystem crossing (the transition between singlet and triplet electronic states).

While the excited state dynamics of many carbazole-based compounds have been computationally explored, a detailed theoretical investigation into the photophysical pathways of this compound is absent from the available literature. Understanding these properties would be crucial for evaluating its potential in optoelectronic applications.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking simulations are instrumental in medicinal chemistry for predicting how a molecule might interact with a biological target, such as a protein. Given that iodoacetyl groups can act as covalent modifiers, this compound could be a candidate for targeted covalent inhibition in drug design.

Docking studies on various carbazole derivatives have been performed to explore their potential as inhibitors for different enzymes. These studies typically identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. However, no specific molecular docking studies featuring this compound have been found in the public domain. Such research would be necessary to identify potential biological targets and to understand its mechanism of action at a molecular level.

Computational Studies on Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

Although structure-property relationship studies have been conducted for various classes of carbazole derivatives, a specific QSAR or QSPR model that includes and provides predictive data for this compound is not available. The development of such models would require a dataset of related compounds with experimentally determined properties, which appears to be lacking for this specific molecule in the context of computational studies.

Future Research Directions and Emerging Opportunities for 9 2 Iodoacetyl Carbazole

Exploration of Novel Synthetic Pathways and Derivatization Strategies

While the synthesis of N-substituted carbazoles is well-established, future research will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies. Traditional methods for creating the carbazole (B46965) skeleton, such as the Graebe–Ullman or Clemo–Perkin methods, are being supplemented by modern catalytic approaches. nih.gov There is a significant opportunity to explore novel pathways that offer improved yields and scalability, which are critical for broader industrial and research applications.

Future synthetic explorations could include:

Catalyst-Mediated C-H Activation: Palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool for constructing functionalized carbazoles. nih.gov Applying this strategy could lead to direct and atom-economical routes to precursors of 9-(2-Iodoacetyl)carbazole, potentially allowing for the introduction of diverse functional groups on the carbazole core.

Flow Chemistry Synthesis: Transitioning from batch reactions to continuous flow processes could enhance the synthesis of this compound and its derivatives. Flow chemistry offers benefits such as improved reaction control, enhanced safety, and easier scalability.

Advanced Derivatization: The iodoacetyl group is a prime site for derivatization. Future work will involve expanding the library of molecules that can be conjugated to this reactive handle. This includes creating novel fluorescent probes by attaching different fluorophores, or developing bioconjugates by reacting it with proteins and other biomolecules. A simple derivatization, for instance, involves the reaction of N-(chloroacetyl)-carbazole with hydrazine (B178648) hydrate (B1144303) to form an intermediate that can be further reacted with various aldehydes. niscpr.res.inijper.org

Table 1: Comparison of Synthetic Approaches for Carbazole Derivatives
MethodDescriptionPotential Advantages for this compound SynthesisReference
Traditional Methods (e.g., Graebe–Ullman)Classic cyclization reactions to form the carbazole ring system.Well-established and understood reaction mechanisms. nih.gov
Modern Catalytic Methods (e.g., C-H Activation)Metal-catalyzed reactions that form C-C and C-N bonds directly on the aromatic core.High efficiency, milder reaction conditions, and functional group tolerance. nih.gov
N-Alkylation StrategiesReaction of the carbazole nitrogen with an electrophile, such as chloroacetyl chloride.Direct and efficient method for introducing the acetyl side chain. niscpr.res.inijper.org

Advanced Applications in Mechanistic Bioimaging and Advanced Sensing Platforms

The inherent photophysical properties of the carbazole moiety—including strong fluorescence and environmental sensitivity—make it an ideal scaffold for developing advanced bioimaging agents and sensors. syr.edu The iodoacetyl group on this compound provides a covalent attachment point for targeting specific biomolecules, enabling the creation of highly specific probes.

Emerging opportunities in this area include:

Mechanistic Probes: By conjugating this compound to specific enzymes or proteins, researchers can develop probes that report on conformational changes, ligand binding, or catalytic activity in real-time within living cells.

Aggregation-Induced Emission (AIE) Sensors: Carbazole derivatives have been successfully used to create materials with AIE properties, where fluorescence is enhanced upon aggregation. nih.govrsc.org Future research could focus on designing derivatives of this compound that exhibit AIE, allowing for the development of "turn-on" fluorescent sensors for specific analytes or biological events.

Multiplexed Sensing: The tunable electronic properties of carbazole allow for the design of probes with distinct spectral characteristics. This opens the door to creating a panel of sensors based on the this compound scaffold for simultaneous detection of multiple biological targets. syr.edu

Integration into Hybrid Organic-Inorganic Materials for Optoelectronics

Carbazole-based compounds are cornerstone materials in organic electronics due to their excellent hole-transporting capabilities, thermal stability, and high photoluminescence quantum yields. mdpi.com An exciting frontier is the development of hybrid organic-inorganic materials that combine the processability and functionality of organic molecules like this compound with the performance of inorganic components. rsc.org

Future research directions include:

Perovskite Solar Cells: Carbazole derivatives can serve as efficient hole-transport layers (HTLs) in perovskite solar cells, facilitating the extraction of positive charge carriers and improving device stability and efficiency. mdpi.com this compound could be used as a precursor to anchor the carbazole unit onto inorganic surfaces within the device architecture.

Quantum Dot Conjugates: The iodoacetyl group can be used to link the carbazole moiety to the surface of semiconductor nanocrystals (quantum dots). Such hybrid materials could exhibit unique photophysical properties, including efficient energy transfer, making them suitable for applications in next-generation LEDs and displays. rsc.org

Donor-Acceptor Systems: The electron-donating carbazole core can be paired with electron-accepting inorganic materials or other organic molecules to create donor-acceptor hybrids. rsc.org These materials are crucial for applications in organic photovoltaics and as emitters in organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net

Table 2: Potential Optoelectronic Applications for this compound-Based Hybrids
Device TypeRole of Carbazole DerivativePotential Inorganic ComponentKey PropertyReference
Perovskite Solar CellsHole-Transport Layer (HTL)Metal Halide PerovskitesCharge Mobility, Stability mdpi.comresearchgate.net
Hybrid LEDs (QLEDs)Surface Ligand / Host MaterialSemiconductor Quantum DotsEnergy Transfer, Photostability rsc.org
Organic Photovoltaics (OPVs)Electron DonorFullerenes, Non-fullerene AcceptorsTunable Energy Levels researchgate.net
OLEDsHost Material, TADF EmitterOrganometallic PhosphorsHigh Triplet Energy, Emission Efficiency mdpi.comrsc.org

Machine Learning and AI-Driven Design of Carbazole-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research is set to revolutionize the discovery and optimization of new molecules. nih.govresearchgate.net These computational tools can analyze vast datasets to predict structure-property relationships, screen virtual libraries for promising candidates, and even suggest novel synthetic pathways. nih.govpnnl.gov

Generative Models for Novel Scaffolds: AI models can be trained on existing libraries of carbazole derivatives to generate novel chemical structures with desired properties. springernature.com This could rapidly expand the chemical space around the this compound core, identifying derivatives with enhanced fluorescence, improved charge transport, or higher binding affinity for a specific biological target.

Property Prediction: Machine learning algorithms can predict key properties such as absorption/emission spectra, energy levels (HOMO/LUMO), and biological activity. nih.gov This allows for the rapid in silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation. pnnl.gov

Retrosynthesis Planning: AI tools are being developed to assist in planning the synthesis of complex organic molecules. By applying these tools to novel carbazole targets, chemists can identify more efficient and robust synthetic routes, accelerating the design-make-test-analyze cycle. researchgate.net

The application of AI and ML promises to significantly accelerate the development of next-generation materials and probes based on the this compound scaffold, enabling a more targeted and efficient approach to molecular design. nih.gov

Q & A

Q. What are the established synthetic routes for 9-(2-Iodoacetyl)carbazole, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of iodoacetyl-substituted carbazoles typically involves nucleophilic substitution or cross-coupling reactions . For example:

  • Substitution reactions : Reacting 9-acetylcarbazole with iodine sources (e.g., NIS, I₂/KI) under acidic conditions. Optimization includes controlling temperature (40–60°C) and using polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Suzuki-Miyaura coupling : If pre-functionalized with boronic esters, palladium catalysts (Pd(PPh₃)₄) can facilitate aryl-iodide bond formation .
    Key parameters for optimization :
  • Catalyst loading : 2–5 mol% for Pd-based reactions.
  • Solvent choice : DMF or THF for solubility.
  • Reaction time : 12–24 hours for complete conversion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns via ¹H (δ 7.2–8.5 ppm for carbazole protons) and ¹³C NMR (δ 180–190 ppm for acetyl carbonyl) .
  • HPLC-MS : Detect impurities using reverse-phase C18 columns (acetonitrile/water gradient) and compare with standards .
  • Elemental analysis : Validate iodine content (theoretical ~25–30% for C₁₄H₁₀INO) .

Q. What are the key stability considerations for handling this compound under different experimental conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the iodoacetyl group .
  • Thermal stability : Decomposition observed >150°C; avoid prolonged heating in solution .
  • Moisture sensitivity : Use anhydrous solvents (e.g., dried THF) to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or competing reaction pathways . Systematic approaches include:

  • Control experiments : Compare reactivity in polar vs. non-polar solvents (e.g., DMSO vs. toluene) to isolate solvent-dependent pathways .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., iodonium ions) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can predict regioselectivity in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.